(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide (2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide
Brand Name: Vulcanchem
CAS No.: 144185-90-0
VCID: VC21154836
InChI: InChI=1S/C42H52F2N6O7S2/c1-29(2)37(49-58(54,55)25-21-33-19-11-13-23-45-33)40(52)47-35(27-31-15-7-5-8-16-31)39(51)42(43,44)36(28-32-17-9-6-10-18-32)48-41(53)38(30(3)4)50-59(56,57)26-22-34-20-12-14-24-46-34/h5-20,23-24,29-30,35-38,49-50H,21-22,25-28H2,1-4H3,(H,47,52)(H,48,53)/t35-,36-,37-,38-/m0/s1
SMILES: CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NS(=O)(=O)CCC3=CC=CC=N3)(F)F)NS(=O)(=O)CCC4=CC=CC=N4
Molecular Formula: C42H52F2N6O7S2
Molecular Weight: 855 g/mol

(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide

CAS No.: 144185-90-0

Cat. No.: VC21154836

Molecular Formula: C42H52F2N6O7S2

Molecular Weight: 855 g/mol

* For research use only. Not for human or veterinary use.

(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide - 144185-90-0

Specification

CAS No. 144185-90-0
Molecular Formula C42H52F2N6O7S2
Molecular Weight 855 g/mol
IUPAC Name (2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide
Standard InChI InChI=1S/C42H52F2N6O7S2/c1-29(2)37(49-58(54,55)25-21-33-19-11-13-23-45-33)40(52)47-35(27-31-15-7-5-8-16-31)39(51)42(43,44)36(28-32-17-9-6-10-18-32)48-41(53)38(30(3)4)50-59(56,57)26-22-34-20-12-14-24-46-34/h5-20,23-24,29-30,35-38,49-50H,21-22,25-28H2,1-4H3,(H,47,52)(H,48,53)/t35-,36-,37-,38-/m0/s1
Standard InChI Key WONBDGVQWDNJCU-ZQWQDMLBSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NS(=O)(=O)CCC3=CC=CC=N3)(F)F)NS(=O)(=O)CCC4=CC=CC=N4
SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NS(=O)(=O)CCC3=CC=CC=N3)(F)F)NS(=O)(=O)CCC4=CC=CC=N4
Canonical SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NS(=O)(=O)CCC3=CC=CC=N3)(F)F)NS(=O)(=O)CCC4=CC=CC=N4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator